Ferroptocide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroptocide is a novel compound identified as an inhibitor of thioredoxin, a cell antioxidant enzyme. It is a stereochemical derivative of a fungi metabolite called pleuromutilin. This compound has gained attention due to its ability to induce ferroptosis, a unique form of programmed cell death driven by iron-dependent lipid peroxidation .
准备方法
合成路线和反应条件
铁死亡抑制剂是通过多柔霉素的结构修饰合成的具体的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .
工业生产方法
虽然铁死亡抑制剂的详细工业生产方法尚未得到广泛的记录,但其合成可能涉及与其他多柔霉素衍生物类似的可扩展工艺。 这些方法将包括大规模反应、纯化技术和质量控制措施,以确保一致性和有效性 .
化学反应分析
反应类型
铁死亡抑制剂会发生各种化学反应,包括:
氧化: 铁死亡抑制剂可以被氧化,导致活性氧 (ROS) 和脂质过氧化物的形成.
还原: 该化合物也可以参与还原反应,特别是在还原剂存在的情况下。
取代: 铁死亡抑制剂可以发生取代反应,其中官能团被其他化学实体取代。
常用的试剂和条件
铁死亡抑制剂反应中常用的试剂包括用于氧化的过氧化氢和用于还原的谷胱甘肽等还原剂。 反应条件,例如pH 值、温度和溶剂选择,对于控制反应途径和结果至关重要 .
主要生成物
铁死亡抑制剂反应生成的主要产物包括脂质过氧化物、丙二醛和其他细胞毒性脂质过氧化物酶。 这些产物在诱导铁死亡和随后的细胞死亡中起着重要作用 .
科学研究应用
铁死亡抑制剂在科学研究中有着广泛的应用,包括:
化学: 用作研究铁死亡和脂质过氧化机制的工具。
生物学: 研究其在细胞氧化还原稳态和代谢途径中的作用。
作用机制
铁死亡抑制剂通过使硫氧还蛋白失活发挥作用,导致活性氧和脂质过氧化物的积累。此过程触发铁死亡,其特征在于铁依赖性脂质过氧化。 涉及的关键分子靶点和途径包括谷胱甘肽依赖性途径、辅酶 Q10 依赖性途径和铁代谢 .
相似化合物的比较
类似化合物
Erastin: 一种致癌性 RAS 选择性致死性小分子,通过抑制系统 Xc− 触发铁死亡.
Erianin: 另一种天然化合物,可诱导铁死亡.
铁死亡抑制剂的独特性
铁死亡抑制剂的独特之处在于它对硫氧还蛋白的特异性抑制及其在癌细胞中强大的铁死亡诱导作用。 与其他化合物不同,铁死亡抑制剂的作用机制涉及直接调节免疫系统,使其成为癌症治疗的有希望的候选药物 .
铁死亡抑制剂独特的特性和潜在应用使其成为化学、生物学、医学和工业领域的宝贵化合物。它诱导铁死亡的能力为研究和治疗开发开辟了新的途径,特别是在针对对传统治疗有抵抗力的癌细胞方面。
生物活性
Ferroptocide is a novel small molecule identified for its potential in inducing ferroptosis, a form of regulated cell death distinct from apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and implications for therapeutic applications.
This compound primarily functions as an inhibitor of thioredoxin , a critical component of the cellular antioxidant system. By inhibiting thioredoxin, this compound disrupts the redox balance within cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, hallmark features of ferroptosis . This mechanism differentiates this compound from other known ferroptosis inducers such as erastin and RSL3, which primarily target glutathione pathways .
Induction of Ferroptotic Cell Death
Research indicates that this compound induces rapid ferroptotic cell death across various cancer cell lines. The following table summarizes key findings related to its efficacy:
Cell Line | Time to 50% Cell Death | Comparison with Chemotherapeutics |
---|---|---|
ES-2 (Ovarian) | 1 hour | More effective than cisplatin and etoposide |
Mia PaCa-2 (Pancreatic) | 1.5 hours | Superior to 5-FU and PAC-1 |
HCT 116 (Colorectal) | 7 hours | Outperformed multiple standard chemotherapeutics |
This compound has demonstrated a potent ability to kill cancer cells more effectively than both approved and experimental chemotherapeutics . The induction of cell death is characterized by a non-apoptotic process, as evidenced by the absence of typical apoptotic markers such as PARP cleavage or caspase activation .
Immunomodulatory Effects
In addition to its cytotoxic effects on tumor cells, this compound exhibits immunostimulatory properties in murine models. Studies have shown that it can enhance immune responses against tumors, suggesting potential for combination therapies that leverage both ferroptosis induction and immune system activation . This dual action positions this compound as a promising candidate for further investigation in cancer treatment strategies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Breast Cancer Models : In murine models of breast cancer, this compound was shown to modulate immune responses positively, enhancing anti-tumor activity .
- Evaluation in Prostate Cancer : Research demonstrated that this compound significantly inhibited LNCaP prostate cancer cell viability by elevating ROS levels and inducing mitochondrial dysfunction .
- Comparative Efficacy : In head-to-head comparisons with other ferroptosis inducers, this compound consistently showed superior potency across multiple cancer types, reinforcing its potential as a therapeutic agent .
属性
分子式 |
C30H36ClN3O7 |
---|---|
分子量 |
586.1 g/mol |
IUPAC 名称 |
[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate |
InChI |
InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1 |
InChI 键 |
LLYJISDUHFXOHK-GOCONZMPSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
规范 SMILES |
CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。